molecular formula C13H20BrNOSi B12561361 Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- CAS No. 143925-60-4

Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-

Cat. No.: B12561361
CAS No.: 143925-60-4
M. Wt: 314.29 g/mol
InChI Key: KJCRBSVSWUKNBO-UHFFFAOYSA-N
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Description

Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a phenylmethyl group, and a trimethylsilyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- typically involves multiple steps, starting from readily available precursors. One common approach might include:

    Bromination: Introduction of the bromine atom into the acetamide structure.

    N-alkylation: Attachment of the phenylmethyl group to the nitrogen atom.

    Silylation: Introduction of the trimethylsilyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- involves its interaction with specific molecular targets. The bromine atom and other functional groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-: Lacks the bromine atom.

    Acetamide, 2-chloro-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-: Contains a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- may confer unique reactivity and properties compared to its analogs

Conclusion

Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- is a compound of interest in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and offers potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and mechanisms of action.

Properties

CAS No.

143925-60-4

Molecular Formula

C13H20BrNOSi

Molecular Weight

314.29 g/mol

IUPAC Name

N-benzyl-2-bromo-N-(trimethylsilylmethyl)acetamide

InChI

InChI=1S/C13H20BrNOSi/c1-17(2,3)11-15(13(16)9-14)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

KJCRBSVSWUKNBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN(CC1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

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